1-Bromo-3-chlorodibenzo[b,d]furan
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Overview
Description
1-Bromo-3-chlorodibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrClO and a molecular weight of 281.53 g/mol . It is a derivative of dibenzofuran, characterized by the presence of bromine and chlorine atoms attached to the furan ring. This compound is typically found as a white to light yellow crystalline solid and is known for its stability under standard conditions .
Preparation Methods
The synthesis of 1-Bromo-3-chlorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran. In this process, dibenzofuran is reacted with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the furan ring . The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) chloride to facilitate the halogenation process .
Industrial production methods for this compound often involve large-scale halogenation reactions, where dibenzofuran is treated with bromine and chlorine in the presence of a suitable catalyst. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .
Chemical Reactions Analysis
1-Bromo-3-chlorodibenzo[b,d]furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the furan ring can be substituted with other functional groups.
Oxidation Reactions: The compound can be oxidized to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of dibenzofuran with reduced halogen content.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium hydroxide can yield hydroxylated dibenzofuran derivatives .
Scientific Research Applications
1-Bromo-3-chlorodibenzo[b,d]furan has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the furan ring can form halogen bonds with specific amino acid residues in proteins, influencing the compound’s binding affinity and activity . Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, further modulating its biological effects .
Comparison with Similar Compounds
1-Bromo-3-chlorodibenzo[b,d]furan can be compared with other halogenated dibenzofurans, such as:
1-Chloro-8-bromodibenzo[b,d]furan: Similar in structure but with different positions of the halogen atoms.
2,8-Dibromodibenzo[b,d]furan: Contains two bromine atoms instead of a bromine and a chlorine atom.
1,3-Dichlorodibenzo[b,d]furan: Contains two chlorine atoms, which can influence its reactivity and interactions compared to the bromine-chlorine combination in this compound.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-bromo-3-chlorodibenzofuran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClO/c13-9-5-7(14)6-11-12(9)8-3-1-2-4-10(8)15-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPVBPTWXTKGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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